molecular formula C14H20N3PS B102735 l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide CAS No. 16914-04-8

l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide

Número de catálogo B102735
Número CAS: 16914-04-8
Peso molecular: 293.37 g/mol
Clave InChI: JCEGXRADQHXLJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively induce Parkinson's disease-like symptoms in animals. MPTP is a potent neurotoxin that specifically damages the dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels and subsequent motor deficits. In

Aplicaciones Científicas De Investigación

L-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide has been widely used in scientific research as a tool to study Parkinson's disease. By selectively damaging dopaminergic neurons in animals, l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide induces motor deficits that mimic the symptoms of Parkinson's disease in humans. This has allowed researchers to study the underlying mechanisms of the disease and test potential treatments in animal models. l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide has also been used to study the role of dopamine in other neurological disorders, such as schizophrenia and addiction.

Mecanismo De Acción

The mechanism of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide-induced neurotoxicity involves the conversion of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide to MPP+ (1-methyl-4-phenylpyridinium), a highly reactive metabolite that specifically targets dopaminergic neurons. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria of dopaminergic neurons, where it disrupts oxidative phosphorylation and leads to the generation of reactive oxygen species and mitochondrial dysfunction. This ultimately results in the death of dopaminergic neurons and a decrease in dopamine levels.
Biochemical and Physiological Effects:
l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide-induced neurotoxicity has been shown to cause a range of biochemical and physiological effects in animals. These include a decrease in dopamine levels, an increase in oxidative stress and inflammation, and a disruption of mitochondrial function. These effects ultimately lead to motor deficits, such as bradykinesia, tremors, and rigidity, that mimic the symptoms of Parkinson's disease in humans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide in lab experiments is its ability to selectively target dopaminergic neurons, allowing for the specific induction of Parkinson's disease-like symptoms in animals. This has allowed researchers to study the disease in a controlled and reproducible manner, and to test potential treatments in animal models. However, there are also several limitations to the use of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide in lab experiments. These include the potential for off-target effects, the need for careful dosing and monitoring, and the ethical considerations surrounding the use of animals in research.

Direcciones Futuras

There are several future directions for l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide research that could lead to a better understanding of Parkinson's disease and potential treatments. These include the development of new animal models that more closely mimic the human disease, the identification of new targets for therapeutic intervention, and the testing of potential treatments in clinical trials. Additionally, there is a need for continued research into the underlying mechanisms of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide-induced neurotoxicity and the role of dopamine in neurological disorders more broadly.

Métodos De Síntesis

L-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide can be synthesized through a multistep process involving the reaction of 2-methylimidazole with diethylphosphite, followed by the addition of phenylmagnesium bromide and sulfur. The resulting product is then purified through recrystallization and column chromatography. The purity of the final product is critical for its use in scientific research, as impurities can affect the specificity and potency of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide.

Propiedades

Número CAS

16914-04-8

Nombre del producto

l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide

Fórmula molecular

C14H20N3PS

Peso molecular

293.37 g/mol

Nombre IUPAC

N-ethyl-N-[(2-methylimidazol-1-yl)-phenylphosphinothioyl]ethanamine

InChI

InChI=1S/C14H20N3PS/c1-4-16(5-2)18(19,14-9-7-6-8-10-14)17-12-11-15-13(17)3/h6-12H,4-5H2,1-3H3

Clave InChI

JCEGXRADQHXLJP-UHFFFAOYSA-N

SMILES

CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2C

SMILES canónico

CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.